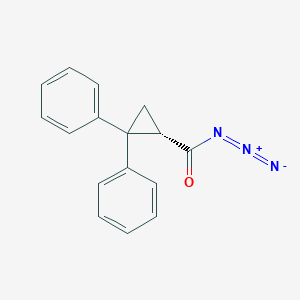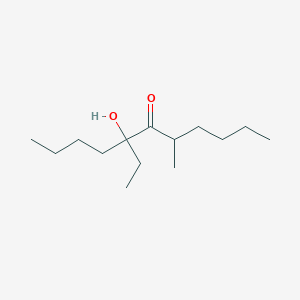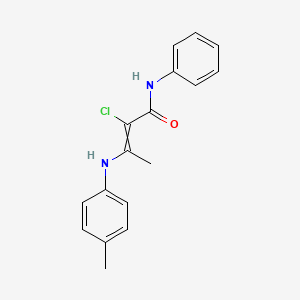
2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide is an organic compound that belongs to the class of anilines Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide typically involves the following steps:
Nitration and Reduction of Arenes: The starting material, 2-chloro-4-methylaniline, can be synthesized through the nitration of 2-chlorotoluene followed by reduction of the nitro group to an amino group.
Formation of Diazonium Salt: The 2-chloro-4-methylaniline is then diazotized using sodium nitrite in an acidic medium (H₂SO₄) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is coupled with N-phenylbut-2-enamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by diazotization and coupling reactions. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Propiedades
Número CAS |
62772-78-5 |
|---|---|
Fórmula molecular |
C17H17ClN2O |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
2-chloro-3-(4-methylanilino)-N-phenylbut-2-enamide |
InChI |
InChI=1S/C17H17ClN2O/c1-12-8-10-15(11-9-12)19-13(2)16(18)17(21)20-14-6-4-3-5-7-14/h3-11,19H,1-2H3,(H,20,21) |
Clave InChI |
SIKOSTHUMSIAHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=C(C(=O)NC2=CC=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


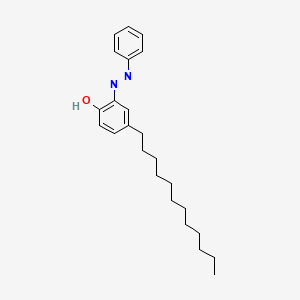
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
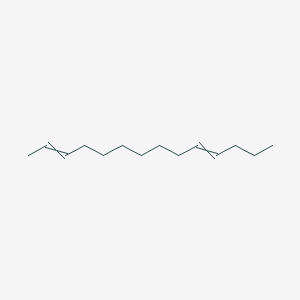
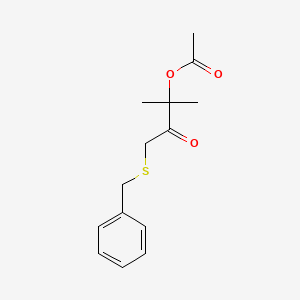
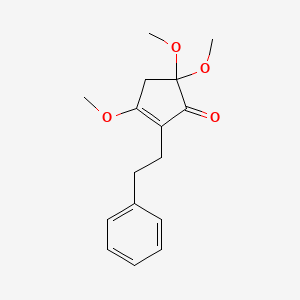
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
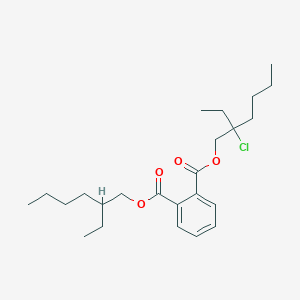
![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)

